N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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Description
N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrazole core, like “N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide”, are often associated with various biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities . They may target enzymes like cyclooxygenases (COXs), which are key in the biosynthesis of prostaglandins from arachidonic acid .
Mode of Action
The compound could potentially inhibit the activity of its target enzyme, thereby reducing the production of inflammatory mediators. The fluorophenyl and sulfonamide groups in the compound may enhance binding affinity to the target .
Biochemical Pathways
By potentially inhibiting COX enzymes, the compound could affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
The presence of fluorine in the compound could potentially enhance its metabolic stability and bioavailability .
Result of Action
The potential inhibition of COX enzymes could lead to reduced inflammation and pain, given the role of prostaglandins in these processes .
Action Environment
The efficacy and stability of the compound could be influenced by various factors, including pH, temperature, and the presence of other compounds. The fluorine in the compound could potentially enhance its stability .
Properties
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(15-6-5-7-16(21)12-15)13-18(22-24)14-8-10-17(11-9-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOADFAKMOCOVAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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